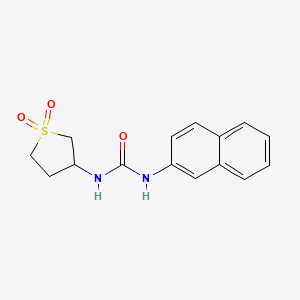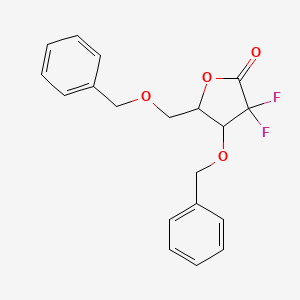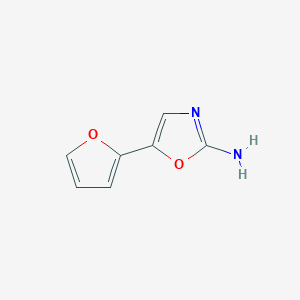![molecular formula C20H15N3O3S3 B12112882 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12112882.png)
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a thiadiazole ring, and a pyrrolidine-2,3-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, phenyl-substituted compounds, and thiadiazole precursors. The key steps in the synthesis may involve:
Formation of the thiadiazole ring: This can be achieved through cyclization reactions involving thiosemicarbazides and appropriate aldehydes or ketones.
Construction of the pyrrolidine-2,3-dione core: This step may involve the condensation of an appropriate amine with a diketone.
Introduction of the thiophene ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.
Final assembly and functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: The thiophene and thiadiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxy groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Introduction of various functional groups onto the thiophene or thiadiazole rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its potential interactions with biological targets can be investigated through in vitro and in vivo studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Wirkmechanismus
The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects can be mediated through various pathways, such as:
Inhibition of enzyme activity: By binding to the active site of an enzyme, the compound can inhibit its catalytic function.
Receptor modulation: The compound can act as an agonist or antagonist of specific receptors, altering cellular signaling pathways.
DNA/RNA interaction: The compound can intercalate into DNA or RNA, affecting transcription and translation processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodobenzoic acid: A compound with a similar aromatic structure but different functional groups.
tert-Butyl carbamate: A compound with a carbamate functional group, used in different applications.
Extradiol catecholic dioxygenases: Enzymes that catalyze similar types of reactions involving aromatic compounds.
Uniqueness
What sets (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C20H15N3O3S3 |
|---|---|
Molekulargewicht |
441.6 g/mol |
IUPAC-Name |
4-hydroxy-2-phenyl-1-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H15N3O3S3/c1-2-10-28-20-22-21-19(29-20)23-15(12-7-4-3-5-8-12)14(17(25)18(23)26)16(24)13-9-6-11-27-13/h2-9,11,15,25H,1,10H2 |
InChI-Schlüssel |
YTIAEJTYHYRUOB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B12112800.png)


![Methyl 3-hydroxy-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate](/img/structure/B12112829.png)

![1-Piperazineethanol, alpha-[(4-methyl-1-piperidinyl)methyl]-](/img/structure/B12112844.png)


![3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12112870.png)





